4-amino-5-{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-amino-5-{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.
Preparation Methods
The synthesis of 4-amino-5-{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol typically involves the reaction of polyfunctionalized triazoles with various reagents. One common method includes the reaction of triazole with β-dicarbonyl compounds in ortho-phosphoric acid. Another method involves the reaction of triazole with arylidene malononitriles in dimethylformamide (DMF) to afford Schiff base compounds . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-amino-5-{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-amino-5-{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. For instance, as a corrosion inhibitor, it interacts with metal surfaces through the sulfur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring . This interaction forms a protective layer on the metal surface, preventing corrosion.
Comparison with Similar Compounds
4-amino-5-{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol: This compound has a similar structure but with a methyl group instead of the phenylethyl group.
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound has a phenyl group instead of the phenylethyl group and is used in the synthesis of hybrid materials.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C11H14N4S2 |
---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
4-amino-3-(2-phenylethylsulfanylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H14N4S2/c12-15-10(13-14-11(15)16)8-17-7-6-9-4-2-1-3-5-9/h1-5H,6-8,12H2,(H,14,16) |
InChI Key |
CBHKPZDSHIIPRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSCC2=NNC(=S)N2N |
Origin of Product |
United States |
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